
2,3,4,5-Tetrahydropyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrahydropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C5H9N. It is a colorless liquid and an imine, which is a type of compound containing a carbon-nitrogen double bond. This compound is also known by other names such as δ1-Piperideine and 1-Piperideine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,4,5-Tetrahydropyridine hydrochloride can be synthesized by heating pentanediamine pure product, an aqueous solution of pentanediamine, or an organic-solvent solution of pentanediamine . The reaction involves the conversion of pentanediamine to 2,3,4,5-tetrahydropyridine through heating. This method is advantageous due to its simplicity, high conversion rate, and environmentally friendly nature .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as mentioned above. The process involves the use of pentanediamine as the raw material, which is then heated to obtain the desired compound. The method is scalable and has wide industrial application prospects due to its green and efficient nature .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrahydropyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form pyridine using oxidizing agents.
Reduction: It can be reduced to form piperidine using reducing agents.
Substitution: Various substituents can be introduced onto the tetrahydropyridine ring system under appropriate conditions.
Major Products Formed
Oxidation: Pyridine
Reduction: Piperidine
Substitution: Substituted tetrahydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrahydropyridine hydrochloride has several scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of 2,3,4,5-tetrahydropyridine hydrochloride involves its interaction with molecular targets and pathways. For instance, its derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, is known to cause dopaminergic neuronal damage by blocking mitochondrial complex I, leading to mitochondrial dysfunction . This results in oxidative stress, inflammation, and neuronal apoptosis .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetrahydropyridine hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydropyridine: Another isomer with different structural properties.
1,2,3,6-Tetrahydropyridine: Known for its neurotoxic effects.
2,3,4,6-Tetrahydropyridine: Another structural isomer with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structural arrangement and its ability to undergo various chemical transformations, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
21282-38-2 |
|---|---|
Molekularformel |
C5H10ClN |
Molekulargewicht |
119.59 g/mol |
IUPAC-Name |
2,3,4,5-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h4H,1-3,5H2;1H |
InChI-Schlüssel |
WTXDLFAYUNBHII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN=CC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



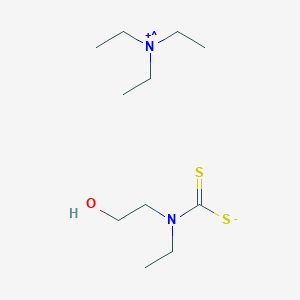



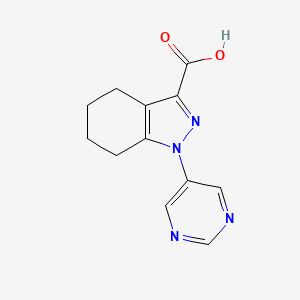

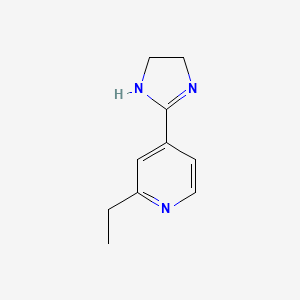

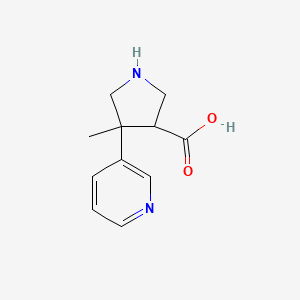
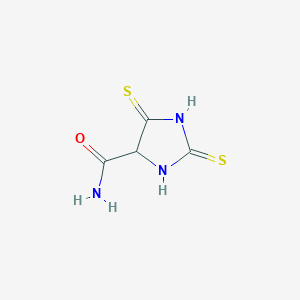

![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)

